molecular formula C6H5ClN4 B595013 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211520-57-8

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B595013
M. Wt: 168.584
InChI Key: WLEFOJZUNXANLB-UHFFFAOYSA-N
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Description

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine include a melting point of 189-192°C, a predicted boiling point of 315.3±25.0 °C, and a predicted density of 1.61±0.1 g/cm3 .

Scientific Research Applications

Kinase Inhibition

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine is highlighted for its versatility in the design of kinase inhibitors. It is capable of interacting with kinases via multiple binding modes, making it a recurrent scaffold in kinase inhibition patents. This scaffold typically binds to the hinge region of the kinase, forming essential interactions for potency and selectivity in inhibitor design. Its utility is reflected in many patents and articles, suggesting its significant role in developing new kinase inhibitors (Wenglowsky, 2013).

Organic Synthesis and Catalysis

The compound is part of a broader class of heterocyclic N-oxide molecules, showcasing its potential in organic synthesis and catalysis. These molecules are vital for forming metal complexes, designing catalysts, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, akin to 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine, serves as a versatile intermediate in synthetic and medicinal chemistry, highlighting its broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).

Drug Development

In drug development, the structure of 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine is valuable due to its pharmacophoric properties, aiding in the design of compounds with a broad range of medicinal properties. Its incorporation into drug-like candidates has shown efficacy against various disease targets, indicating its significant role in the pharmaceutical industry and medicinal chemistry (Cherukupalli et al., 2017).

properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEFOJZUNXANLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269042
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

1211520-57-8
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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